3-[(1H-pyrrol-2-ylmethylene)amino]benzamide
CAS No.: 303770-63-0
Cat. No.: VC21502710
Molecular Formula: C12H11N3O
Molecular Weight: 213.23g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303770-63-0 |
|---|---|
| Molecular Formula | C12H11N3O |
| Molecular Weight | 213.23g/mol |
| IUPAC Name | 3-(1H-pyrrol-2-ylmethylideneamino)benzamide |
| Standard InChI | InChI=1S/C12H11N3O/c13-12(16)9-3-1-4-10(7-9)15-8-11-5-2-6-14-11/h1-8,14H,(H2,13,16) |
| Standard InChI Key | QRXHEYDNJMWUJP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N=CC2=CC=CN2)C(=O)N |
| Canonical SMILES | C1=CC(=CC(=C1)N=CC2=CC=CN2)C(=O)N |
Introduction
Physical and Chemical Properties
3-[(1H-pyrrol-2-ylmethylene)amino]benzamide possesses distinct physicochemical properties that contribute to its potential pharmaceutical applications. Understanding these fundamental characteristics provides essential insights for researchers exploring its synthetic routes and biological activities.
Basic Identification and Structure
3-[(1H-pyrrol-2-ylmethylene)amino]benzamide is identified by CAS Registry Number 303770-63-0. The compound has a molecular formula of C12H11N3O with a molecular weight of 213.23 g/mol. Structurally, it features three key components: a pyrrole heterocycle, an imine linkage (Schiff base), and a benzamide group, creating a conjugated system with multiple sites for molecular interactions.
Structural Features and Functional Groups
The molecular architecture of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide incorporates several functional groups that determine its chemical reactivity and biological behavior. These include the pyrrole ring with its N-H bond as a hydrogen donor, the imine linkage (C=N) serving as a hydrogen acceptor, and the benzamide moiety providing both hydrogen bond donor and acceptor capabilities through its amide functionality. Table 1 summarizes the key physicochemical properties of this compound.
Table 1: Physicochemical Properties of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide
| Property | Value |
|---|---|
| CAS Registry Number | 303770-63-0 |
| Molecular Formula | C12H11N3O |
| Molecular Weight | 213.23 g/mol |
| Key Functional Groups | Pyrrole ring, imine linkage, benzamide moiety |
| Potential Interaction Sites | Hydrogen bond donors (N-H), Hydrogen bond acceptors (C=N, C=O) |
| Aromatic Systems | Pyrrole ring, benzene ring |
These structural characteristics collectively contribute to the compound's ability to engage in various non-covalent interactions with biological macromolecules, particularly through hydrogen bonding and π-stacking interactions.
Synthetic Methodologies
The synthesis of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide involves specific reaction pathways that yield the target molecule with appropriate purity and structural integrity. Understanding these synthetic approaches is crucial for developing efficient production methods and structural modifications.
General Synthetic Route
The synthesis of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide typically proceeds through the condensation of pyrrole derivatives with benzoyl compounds. More specifically, the reaction generally involves 1H-pyrrole-2-carbaldehyde and 3-aminobenzamide as key precursors, reacting under appropriate conditions to form the imine linkage characteristic of Schiff bases.
Reaction Mechanism and Conditions
The formation of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide follows a typical Schiff base formation mechanism. The reaction begins with the nucleophilic attack by the amino group of 3-aminobenzamide on the carbonyl carbon of 1H-pyrrole-2-carbaldehyde. This initial addition creates a carbinolamine intermediate, which subsequently undergoes dehydration to form the imine bond. The reaction typically requires acidic or basic catalysis to facilitate the elimination of water and drive the reaction toward completion.
The synthesis commonly employs the following conditions:
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An appropriate solvent system (typically ethanol or methanol)
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Catalytic amounts of acid (such as acetic acid) or base
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Moderate heating, often under reflux conditions
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Potential use of dehydrating agents or molecular sieves to remove water
These reaction parameters can significantly influence the yield and purity of the final product, necessitating careful optimization for effective synthesis.
Biological Activity and Mechanisms
Research indicates that compounds similar to 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide exhibit noteworthy biological activities with potential therapeutic applications. Understanding these activities and their underlying mechanisms provides valuable insights for drug development initiatives.
Enzyme Inhibition Mechanisms
The molecular architecture of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide suggests potential activity as an enzyme inhibitor. The compound's ability to form hydrogen bonds through its amine and amide groups, coupled with aromatic interactions via the pyrrole and benzene rings, creates a framework for effective binding to enzyme active sites.
The mechanism of enzyme inhibition likely involves:
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Hydrogen bonding interactions with amino acid residues in enzyme binding pockets
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π-stacking interactions between the compound's aromatic systems and aromatic amino acids
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Complementary shape fitting within enzyme active sites
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Potential competition with natural substrates for binding sites
These molecular interactions could disrupt normal enzyme function, potentially leading to therapeutic effects in various disease states associated with enzyme dysregulation.
Analytical Characterization Techniques
The characterization of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide requires various analytical methods to confirm its structure, purity, and physical properties. These techniques provide essential data for quality control and structure verification in research and development processes.
| Analytical Technique | Expected Key Features |
|---|---|
| 1H NMR Spectroscopy | Signals for pyrrole protons, imine proton (-CH=N-), aromatic protons, and amide protons |
| 13C NMR Spectroscopy | Distinctive signals for carbonyl carbon, imine carbon, and aromatic carbons |
| Infrared Spectroscopy | Characteristic bands for N-H stretching (pyrrole, amide), C=O stretching (amide), and C=N stretching (imine) |
| Mass Spectrometry | Molecular ion peak at m/z 213, corresponding to the molecular weight |
| UV-Visible Spectroscopy | Absorption bands from π→π* and n→π* transitions in the conjugated system |
Chromatographic Analysis
Chromatographic methods play a crucial role in assessing the purity and reaction progress during the synthesis of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide. These techniques include thin-layer chromatography (TLC) for monitoring reactions, high-performance liquid chromatography (HPLC) for quantitative analysis, and gas chromatography coupled with mass spectrometry (GC-MS) for detailed characterization.
Structure-Activity Relationships
The biological activity of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide is intimately connected to its structural features. Understanding these structure-activity relationships provides a foundation for rational design and optimization of derivatives with enhanced properties.
Key Structural Determinants of Activity
Several structural elements potentially contribute to the biological activity of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide:
Applications in Drug Discovery
The unique structural features of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide position it as a promising candidate for various applications in medicinal chemistry and drug development. Understanding these potential applications guides future research directions and development strategies.
Future Research Directions
Further investigation into 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide should address several key areas to fully explore its pharmaceutical potential:
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Comprehensive biological screening against various disease targets to identify specific therapeutic applications
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Detailed structure-activity relationship studies with systematic structural modifications
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Investigation of binding mechanisms through computational modeling and experimental studies
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Optimization of synthetic routes for improved yield, purity, and scalability
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Evaluation of pharmacokinetic properties and toxicity profiles
These research directions would provide valuable insights into the compound's therapeutic potential and guide the development of optimized derivatives with enhanced properties.
Comparative Analysis with Related Compounds
Examining 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide in the context of related compounds provides valuable insights into its distinctive properties and potential advantages. This comparative perspective enhances our understanding of the compound's place within the broader landscape of heterocyclic pharmaceutical agents.
Structural Comparisons
When compared to other benzamide derivatives, 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide exhibits distinctive structural features, particularly the incorporation of a pyrrole ring connected through an imine linkage. This arrangement differs from compounds like (S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, which contains a more complex heterocyclic system with additional nitrogen atoms and a different spatial arrangement .
Activity Profile Comparisons
The biological activity profile of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide should be considered in relation to similar compounds. For instance, certain benzamide-based 5-aminopyrazoles have demonstrated significant antiviral activity against influenza A virus (H5N1) with viral reduction rates of 65-85% . While the specific activity profile of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide requires further investigation, these comparative findings suggest potential directions for biological screening.
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